molecular formula C22H22BrP B1627414 Cyclobutyltriphenylphosphonium bromide CAS No. 3666-89-5

Cyclobutyltriphenylphosphonium bromide

Cat. No.: B1627414
CAS No.: 3666-89-5
M. Wt: 397.3 g/mol
InChI Key: UFTAXONIWSZBTF-UHFFFAOYSA-M
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Description

Cyclobutyltriphenylphosphonium bromide is an organophosphorus compound with the molecular formula C22H22BrP. It is a quaternary phosphonium salt, which is often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the field of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with cyclobutyl bromide. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:

Ph3P+C4H7BrPh3P+C4H7Br\text{Ph}_3\text{P} + \text{C}_4\text{H}_7\text{Br} \rightarrow \text{Ph}_3\text{P}^+\text{C}_4\text{H}_7 \text{Br}^- Ph3​P+C4​H7​Br→Ph3​P+C4​H7​Br−

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction mixture is typically purified through recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Cyclobutyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

    Reduction Reactions: It can be reduced to form phosphines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield cyclobutyltriphenylphosphine oxide.

    Oxidation: The major product is typically triphenylphosphine oxide.

    Reduction: The major product is triphenylphosphine.

Scientific Research Applications

Cyclobutyltriphenylphosphonium bromide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Catalysis: The compound is employed as a catalyst in various chemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biological Studies: It is used in studies involving the modification of biological molecules and the investigation of biochemical pathways.

    Material Science: The compound is utilized in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of cyclobutyltriphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium center can stabilize negative charges, making it a versatile intermediate in various transformations. In biological systems, it can interact with cellular components, potentially affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

    Methyltriphenylphosphonium Bromide: Similar in structure but with a methyl group instead of a cyclobutyl group.

    Ethyltriphenylphosphonium Bromide: Contains an ethyl group instead of a cyclobutyl group.

    Phenyltriphenylphosphonium Bromide: Contains a phenyl group instead of a cyclobutyl group.

Uniqueness: Cyclobutyltriphenylphosphonium bromide is unique due to its cyclobutyl group, which imparts different steric and electronic properties compared to other triphenylphosphonium salts. This uniqueness can influence its reactivity and the types of reactions it can undergo, making it a valuable reagent in specific synthetic applications.

Properties

IUPAC Name

cyclobutyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22P.BrH/c1-4-11-19(12-5-1)23(22-17-10-18-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTAXONIWSZBTF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597900
Record name Cyclobutyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3666-89-5
Record name Phosphonium, bromide
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclobutyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOBUTYLTRIPHENYLPHOSPHONIUM BROMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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